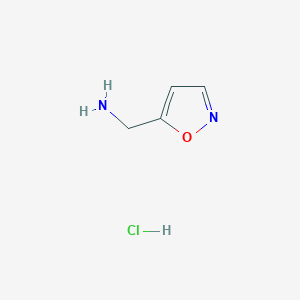![molecular formula C40H26 B1591921 9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene CAS No. 667940-34-3](/img/structure/B1591921.png)
9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene
Descripción general
Descripción
9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their luminescent properties and are widely used in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 10-(2-Naphthyl)anthracene-9-boronic acid with 1-(3-iodophenyl)naphthalene derivatives. This reaction requires palladium catalysts and a base, usually carried out in an organic solvent under inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of dihydroanthracene derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene is used as a building block for synthesizing more complex organic molecules. Its luminescent properties make it valuable in the study of photochemical reactions and the development of new materials.
Biology: In biological research, this compound is utilized as a fluorescent probe for imaging and tracking cellular processes. Its ability to emit both fluorescent and phosphorescent light makes it suitable for advanced imaging techniques.
Medicine: The compound has potential applications in medical imaging and diagnostics. Its luminescent properties can be harnessed for developing contrast agents and imaging agents for various medical procedures.
Industry: In the industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism by which 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene exerts its effects involves its interaction with molecular targets and pathways. The compound's luminescent properties are attributed to its ability to absorb and emit light at specific wavelengths. This interaction with light can be harnessed in various applications, such as imaging and optoelectronics.
Comparación Con Compuestos Similares
9-(1-Naphthyl)-10-(2-Naphthyl)anthracene: This compound is structurally similar but has different substitution patterns, leading to variations in its luminescent properties.
9-(2-Naphthyl)-10-(3-Phenylphenyl)anthracene: Another related compound with different aryl groups, affecting its chemical reactivity and applications.
Uniqueness: 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene stands out due to its specific substitution pattern, which imparts unique luminescent properties and stability. These characteristics make it particularly valuable in advanced scientific research and industrial applications.
Propiedades
IUPAC Name |
9-naphthalen-2-yl-10-(4-naphthalen-1-ylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-2-12-31-26-32(25-20-27(31)10-1)40-37-17-7-5-15-35(37)39(36-16-6-8-18-38(36)40)30-23-21-29(22-24-30)34-19-9-13-28-11-3-4-14-33(28)34/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQICFLRSLDXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610230 | |
| Record name | 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667940-34-3 | |
| Record name | 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-naphtalenyl)-10-[4-(1-naphtalenyl)phenyl]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


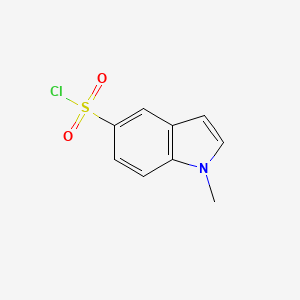
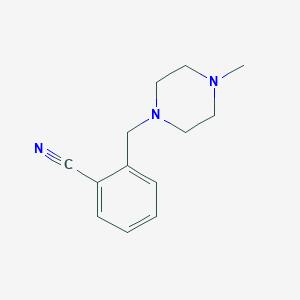
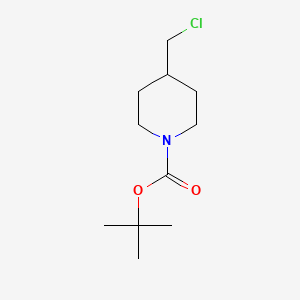
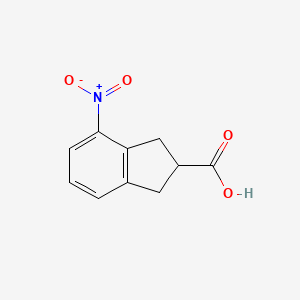
![3,3'-Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B1591846.png)
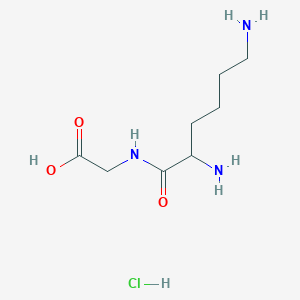
![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)
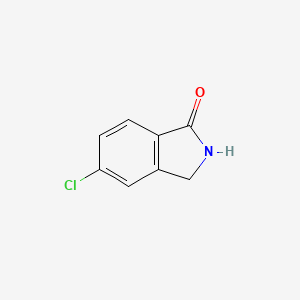

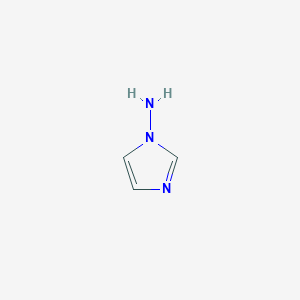
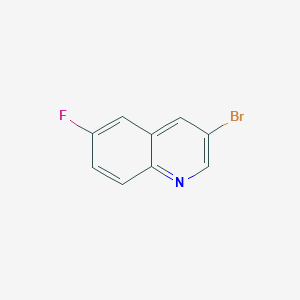
![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)
